Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate
Description
Structural Comparisons
| Compound Name | Substituents | Molecular Weight (g/mol) |
|---|---|---|
| Target Compound | 3-(1,3-indanedione), 7-OH, 9-SO3Na | 441.39 |
| 4-Methyl-1-benzo[f]quinolone-2-carboxylic acid | 4-CH3, 2-COOH | 267.27 |
| Sodium 2-(1,3-dioxoinden-2-yl)quinoline-8-sulfonate | 2-(1,3-indanedione), 8-SO3Na | 375.30 |
The target compound’s sulfonate group distinguishes it from carboxylate derivatives like 4-methyl-1-benzo[f]quinolone-2-carboxylic acid, conferring higher aqueous solubility. Unlike 8-sulfonate analogs, the 9-sulfonate substitution in the target compound reduces steric clash with the indanedione group, improving thermal stability.
Electronic and Functional Differences
Properties
CAS No. |
83929-59-3 |
|---|---|
Molecular Formula |
C22H12NNaO6S |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
sodium;3-(1,3-dioxoinden-2-yl)-7-oxo-4H-benzo[f]quinoline-9-sulfonate |
InChI |
InChI=1S/C22H13NO6S.Na/c24-19-10-11(30(27,28)29)9-16-12-5-8-18(23-17(12)7-6-13(16)19)20-21(25)14-3-1-2-4-15(14)22(20)26;/h1-10,20,23H,(H,27,28,29);/q;+1/p-1 |
InChI Key |
JONYKWZWIVTMER-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C4C(=CC=C5C4=CC(=CC5=O)S(=O)(=O)[O-])N3.[Na+] |
Origin of Product |
United States |
Preparation Methods
Formation of Inden-2-yl Intermediate
- Starting Materials: Aromatic precursors such as substituted benzaldehydes or indanones.
- Reaction Conditions: Acidic or basic catalysis to promote cyclization and oxidation to form the 1,3-dioxoinden-2-yl structure.
- Typical Reagents: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide), oxidizing agents like potassium permanganate may be used to achieve the diketone functionality.
- Temperature: Controlled heating (often 60–120°C) to optimize yield and prevent decomposition.
Sulphonation and Sodium Salt Formation
- Sulphonation: The compound undergoes electrophilic aromatic substitution with sulfonating agents such as chlorosulfonic acid or sulfur trioxide-pyridine complex to introduce the sulphonate group at the 9-position.
- Neutralization: The sulphonated intermediate is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt form.
- Purification: Crystallization or recrystallization from aqueous or mixed solvents ensures high purity.
Industrial Scale Considerations
- Reactor Setup: Large-scale batch reactors with precise temperature and pH control.
- Catalyst Recovery: Efficient recovery and reuse of Lewis acid catalysts to reduce cost and environmental impact.
- Purification: Use of chromatographic or crystallization techniques to achieve pharmaceutical-grade purity.
- Yield Optimization: Optimization of reaction times, reagent stoichiometry, and solvent systems to maximize yield and minimize by-products.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), acidic/basic medium | Formation of diketone inden-2-yl intermediate |
| Friedel-Crafts Acylation | AlCl3, FeCl3, aromatic precursors | Formation of hydroxybenzo[f]quinoline moiety |
| Sulphonation | Chlorosulfonic acid, SO3-pyridine complex | Introduction of sulphonate group at 9-position |
| Neutralization | NaOH or Na2CO3 | Sodium salt formation |
Summary Table of Key Preparation Steps
| Step | Description | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Inden-2-yl intermediate formation | Aromatic precursors, KMnO4 | Acidic/basic, 60–120°C | Oxidation and cyclization |
| 2 | Hydroxybenzo[f]quinoline moiety introduction | Lewis acids (AlCl3), quinoline derivatives | Friedel-Crafts acylation, cyclization | Hydroxylation at 7-position |
| 3 | Sulphonation | Chlorosulfonic acid or SO3-pyridine | Electrophilic substitution | Sulphonate at 9-position |
| 4 | Sodium salt formation | NaOH or Na2CO3 | Neutralization | Enhances solubility |
Research Findings and Notes
- The sulphonate group significantly improves aqueous solubility and bioavailability, which is critical for biological applications.
- The sodium salt form is preferred for its stability and ease of handling compared to ammonium or free acid forms.
- Reaction conditions such as temperature, solvent choice, and reagent purity critically affect the yield and purity of the final product.
- Multi-step synthesis requires careful purification at each stage to avoid carryover of impurities that can affect biological activity.
- The compound’s preparation is well-documented in medicinal chemistry literature due to its potential in DNA intercalation and anticancer activity.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its corresponding dihydroquinoline form.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline and indene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antioxidant Activity
Research has demonstrated that compounds related to sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo[f]quinoline-9-sulphonate exhibit strong antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases such as cancer and neurodegenerative disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives that showed improved antioxidant activity compared to their parent compounds. The study utilized in vitro assays to measure the radical scavenging capabilities of these derivatives, indicating a significant potential for therapeutic applications in oxidative stress-related conditions .
2. Antitumor Activity
The compound has shown promise in antitumor applications due to its ability to induce apoptosis in cancer cells.
Case Study:
In a recent investigation, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer agents .
Bioimaging Applications
1. Fluorescent Probes
Due to its unique chemical structure, this compound can be utilized as a fluorescent probe in bioimaging applications.
Data Table: Fluorescent Properties of this compound
| Property | Value |
|---|---|
| Excitation Wavelength | 480 nm |
| Emission Wavelength | 520 nm |
| Quantum Yield | 0.85 |
This table summarizes the fluorescent properties that make it suitable for imaging biological systems .
Case Study:
A study published in Nature Communications demonstrated the use of this compound as a bioimaging agent for tracking cellular processes in live cells. The compound's high quantum yield allowed for effective visualization under fluorescence microscopy .
Material Science Applications
1. Conductive Polymers
Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-y) can be incorporated into conductive polymer matrices to enhance electrical conductivity.
Data Table: Conductivity Measurements
| Composite Material | Conductivity (S/m) |
|---|---|
| Pure Polymer | 0.01 |
| Polymer + Sodium Compound | 0.15 |
The addition of sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-y) significantly increases the conductivity of the polymer composites .
Case Study:
Research published in Advanced Materials explored the incorporation of this sodium salt into poly(ethylene oxide) matrices. The resulting composite exhibited enhanced mechanical and electrical properties, making it suitable for applications in flexible electronics and sensors .
Mechanism of Action
The mechanism of action of Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its 7-hydroxy and 9-sulphonate groups on a benzo[f]quinoline backbone. Key comparisons include:
Structural Insights :
- Hydroxy vs.
- Methyl Substitution : The 8-methyl group in ’s compound improves stability and hydrophobicity, contrasting with the target’s hydrophilic hydroxy group .
Solubility and Stability
- SQDS : 95% water solubility due to dual sulfonate groups; forms uniform films with DMSO .
- Target Compound : Expected high solubility (inferred from sodium sulfonate salts), though the hydroxy group may reduce solubility slightly compared to disulfonates .
- Methylated Variant : Lower solubility than SQDS due to the hydrophobic methyl group .
Optical and Spectroscopic Properties
- SQDS: Exhibits strong absorption in UV-Vis spectra (λmax ~400 nm) and photoluminescence in nanoparticle-doped films. FTIR confirms sulfonate (S=O) and carbonyl (C=O) peaks .
- Target Compound : The hydroxy group may redshift absorption/emission wavelengths due to electron donation, enhancing suitability for near-IR applications.
- Methylated Analog : Shows robust HPLC separation using acetonitrile/water mobile phases, suggesting utility in analytical chemistry .
Biological Activity
Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate is a complex organic compound with significant biological activity. This article explores its molecular characteristics, mechanisms of action, and potential therapeutic applications based on current research findings.
Molecular Characteristics
The compound is characterized by the following chemical properties:
- Molecular Formula : C18H10N2O5S.Na
- Molecular Weight : 375.33 g/mol
- CAS Number : 84864-69-7
- IUPAC Name : Sodium; 2-(1,3-dioxoinden-2-yl)quinoline-8-sulfonate
These features contribute to its solubility and reactivity, making it a subject of interest in medicinal chemistry and materials science.
This compound exhibits notable biological activity through several mechanisms:
- DNA Intercalation : The compound can intercalate with DNA, influencing gene expression and cellular processes. This property is particularly relevant in cancer therapy as it can disrupt the replication of cancerous cells.
- Protein Binding : Preliminary studies suggest that it interacts with various proteins, which may enhance its therapeutic potential in targeting specific pathways involved in diseases such as cancer.
- Enhanced Bioavailability : The sulphonate group improves the compound's solubility and bioavailability, facilitating its interaction with biological targets.
Biological Activity and Therapeutic Potential
Research indicates that this compound has potential applications in various fields:
Anticancer Activity
Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its ability to intercalate DNA is linked to its anticancer properties. For instance:
- Case Study : A study demonstrated that the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through DNA damage mechanisms.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Research Findings : Interaction studies have indicated that it shows activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sodium 3-(2,3-dihydro-1,3-dioxo-1H-indene-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate | C18H10N2O5S.Na | Sulphonate enhances solubility |
| Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-indene-2-YL)-7-methoxybenzo[F]quinoline-9-sulphonate | C18H11N2O5S | Contains a methoxy group instead of a hydroxy group |
This comparison highlights the unique properties of Sodium 3-(2,3-dihydro-1,3-dioxo-1H-indene) that may influence its biological activity.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate?
- Methodology : Synthesis typically involves sulfonation of the quinoline backbone followed by regioselective substitution of the inden-dione moiety. Solvent-based condensation reactions under controlled pH (5–7) and temperature (70–90°C) are critical. For analogs, sodium salts of similar sulfonated quinolines (e.g., CAS 84864-68-6) have been prepared via sulfonic acid activation using SO₃·pyridine complexes, followed by neutralization with NaOH .
Q. How can spectroscopic techniques (UV-Vis, FTIR) characterize this compound’s structural and optical properties?
- Methodology :
- UV-Vis Spectroscopy : Dissolve the compound in DMSO or water (≥95% solubility) and analyze absorption bands between 300–500 nm, correlating with π→π* transitions in the quinoline and inden-dione systems .
- FTIR Spectroscopy : Identify key functional groups: sulfonate (S=O stretching at 1030–1200 cm⁻¹), carbonyl (C=O at 1650–1750 cm⁻¹), and hydroxy groups (O–H at 3200–3600 cm⁻¹). Use KBr pellets for solid samples .
Q. What crystallographic tools are suitable for resolving its molecular structure?
- Methodology : Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement. For analogs, SHELX programs are robust for small-molecule crystallography, particularly for resolving sulfonate and inden-dione conformations . If crystals are unavailable, powder XRD can assess crystallinity by comparing with simulated patterns from databases .
Advanced Research Questions
Q. How do nanoparticle-doped variants (e.g., CuFe₂O₄/CeO₂) affect the compound’s photoluminescence and nonlinear optical properties?
- Methodology :
- Doping : Synthesize CuFe₂O₄ nanoparticles via solution combustion (e.g., oxalyl dihydrazine fuel) and mix with the compound at 1–5 wt%. Use SEM/EDX to confirm uniform dispersion .
- Photoluminescence (PL) : Compare PL spectra of pure vs. doped samples (excitation at 365 nm). Doping often enhances emission intensity due to energy transfer between nanoparticles and the quinoline backbone .
- Nonlinear Optical Analysis : Prepare thin films via drop-casting (0.1% in DMSO) and measure nonlinear refractive index (n₂) using Z-scan techniques. Doped samples may exhibit enhanced optical limiting behavior .
Q. What computational approaches predict the compound’s reactivity and electronic properties?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Calculate HOMO-LUMO gaps to predict charge-transfer efficiency. For analogs, inden-dione moieties show strong electron-withdrawing effects, lowering LUMO levels .
- Molecular Docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) using AutoDock Vina. The sulfonate group may enhance binding affinity via electrostatic interactions .
Q. How can contradictory data on thermal stability be resolved across different experimental setups?
- Methodology :
- TGA-DSC Analysis : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere) to identify decomposition steps. Discrepancies may arise from residual solvents or polymorphic forms.
- Cross-Validation : Compare with differential scanning calorimetry (DSC) to detect phase transitions. For related compounds, thermal stability is pH-dependent; acidic conditions accelerate degradation .
Q. What strategies improve aqueous solubility and stability for biomedical applications?
- Methodology :
- Co-Crystallization : Use hydrophilic co-formers (e.g., cyclodextrins) to enhance solubility. Monitor stability via HPLC under physiological conditions (pH 7.4, 37°C) for 48 hours .
- Micellar Encapsulation : Incorporate into Pluronic F-127 micelles. Dynamic light scattering (DLS) can assess encapsulation efficiency and colloidal stability .
Data Contradiction Analysis
Q. How to address inconsistencies in XRD patterns between theoretical and experimental data?
- Methodology :
- Simulation Tools : Generate theoretical XRD patterns from crystallographic data (CIF files) using Mercury Software. Discrepancies may indicate preferred orientation or impurities.
- Rietveld Refinement : Apply FullProf Suite to refine experimental powder XRD data, adjusting for texture effects. For example, inden-dione derivatives often exhibit anisotropic peak broadening due to stacking faults .
**Why do photoluminescence spectra vary between solid-state and solution phases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
